

# "N-tert-Boc-cis-4-fluoro-L-proline" chemical properties

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Compound of Interest

Compound Name: N-tert-Boc-cis-4-fluoro-L-proline

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## Technical Guide: N-tert-Boc-cis-4-fluoro-L-proline

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**N-tert-Boc-cis-4-fluoro-L-proline** is a synthetic derivative of the amino acid L-proline, which plays a pivotal role in medicinal chemistry and peptide science. The incorporation of a fluorine atom at the C4-position of the proline ring introduces unique stereoelectronic properties that can significantly influence the conformation, stability, and biological activity of peptides and small molecule therapeutics.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function makes this compound an ideal building block for Boc-strategy Solid-Phase Peptide Synthesis (SPPS).[4]

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of **N-tert-Boc-cis-4-fluoro-L-proline**, serving as a technical resource for researchers in drug discovery and development.

## **Chemical and Physical Properties**

**N-tert-Boc-cis-4-fluoro-L-proline** is a white to off-white solid at room temperature.[5] Its key identifiers and physicochemical properties are summarized below.



**Table 1: Compound Identifiers** 

Identifier	Value	Reference
CAS Number	203866-13-1	[5][6][7]
Molecular Formula	C10H16FNO4	[5][6][7]
Synonyms	Boc-cis-4-fluoro-L-Pro-OH, (2S,4S)-1-(tert- butoxycarbonyl)-4- fluoropyrrolidine-2-carboxylic acid	[5][7]
MDL Number	MFCD04973957	[5][6]
PubChem ID	4712523	[5]
InChI Key	YGWZXQOYEBWUTH- BQBZGAKWSA-N	[6][7]

**Table 2: Physicochemical Properties** 



Property	Value	Reference
Molecular Weight	233.24 g/mol	[5][6][7]
Appearance	White to off-white solid	[5]
Melting Point	157-161 °C (decomposes) [6]	
Optical Rotation	$[\alpha]^{22}/D$ -71.0±5° (c = 1 in chloroform) [6]	
Purity	≥ 97% (HPLC)	[5][6]
Excellent solubility and compatibility with various coupling reagents.[5] Specific quantitative data is not broadly published, but it is soluble in organic solvents like THF and EtOAc.[5]		
Storage Conditions	Store at 0 - 8 °C	[5]

Table 3: Spectroscopic Data (¹H NMR)



Chemical Shift (δ ppm)	Multiplicity <i>l</i> Coupling	Integration	Assignment	Reference
8.76	brs (broad singlet)	1H	Carboxylic Acid (-COOH)	[5]
5.28-5.12	m (multiplet)	1H	C4-H	[5]
4.56-4.44	m (multiplet)	1H	C2-H (α-proton)	[5]
3.86-3.58	m (multiplet)	2H	C5-H <sub>2</sub>	[5]
2.77-2.01	m (multiplet)	2H	C3-H <sub>2</sub>	[5]
1.48-1.44	d (doublet), J=16 Hz	9H	Boc group (- C(CH <sub>3</sub> ) <sub>3</sub> )	[5]

Solvent: CDCl<sub>3</sub>, Frequency: 400

MHz

## Experimental Protocols Synthesis of N-tert-Boc-cis-4-fluoro-L-proline

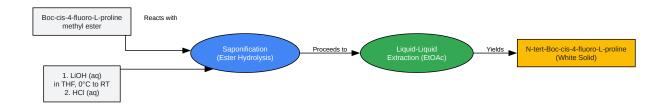
A common laboratory-scale synthesis involves the hydrolysis of its corresponding methyl ester. [5]

#### General Procedure:

- Dissolution: Dissolve N-tert-Boc-cis-4-fluoro-L-proline methyl ester (1.0 eq) in tetrahydrofuran (THF).
- Hydrolysis: Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (LiOH) (approx. 1.05 eq).
- Reaction: Stir the reaction mixture at room temperature for 2 hours, monitoring for the consumption of the starting material.



- Neutralization & Extraction: Adjust the pH to ~5 with 1 M hydrochloric acid (HCl). Remove
  the THF under reduced pressure. Further adjust the aqueous layer's pH to 2 with 1 M HCl.
- Work-up: Extract the aqueous layer three times with ethyl acetate (EtOAc).
- Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure to yield the final product as a white solid.[5]



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Caption: General workflow for the synthesis via ester hydrolysis.

## Incorporation into a Peptide via Boc-SPPS

**N-tert-Boc-cis-4-fluoro-L-proline** is incorporated into a growing peptide chain using the standard cyclical process of Boc-strategy Solid-Phase Peptide Synthesis (SPPS). The following protocol outlines one full cycle for adding the residue to a peptide-resin that has a free N-terminal amino group.

#### Materials:

- Peptide-resin (e.g., MBHA resin with N-terminal amine deprotected)
- N-tert-Boc-cis-4-fluoro-L-proline
- Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
- Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM

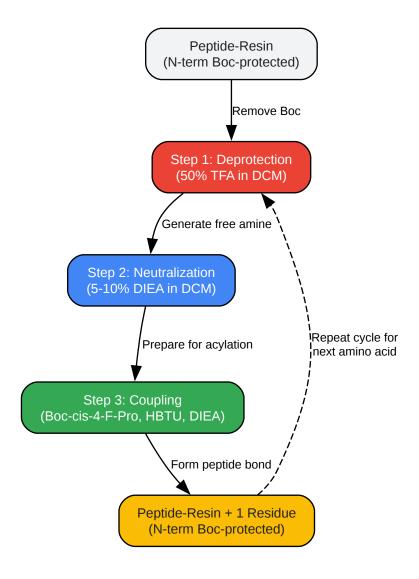


- Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or equivalent
- Solvents: DCM, Dimethylformamide (DMF)

#### Protocol:

- Step 1: N-terminal Deprotection (if starting a new cycle)
  - Treat the peptide-resin with 50% TFA in DCM for approximately 20-30 minutes to remove the existing N-terminal Boc group.
  - Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group.
     The N-terminus is now a TFA salt.
- Step 2: Neutralization
  - Treat the peptide-resin with 5-10% DIEA in DCM for 5-10 minutes to neutralize the TFA salt and yield the free amine.
  - Wash the resin thoroughly with DCM to remove excess DIEA and its salt.
- Step 3: Amino Acid Coupling
  - Activation: In a separate vessel, dissolve N-tert-Boc-cis-4-fluoro-L-proline (2-4 equivalents relative to resin capacity) and an equimolar amount of HBTU in DMF. Add DIEA (2 equivalents relative to the amino acid) to activate the carboxylic acid.
  - Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
  - Reaction: Agitate the mixture for 1-2 hours at room temperature. The reaction progress
    can be monitored using a qualitative ninhydrin (Kaiser) test to detect the presence of free
    primary amines.
  - Washing: Once the reaction is complete (ninhydrin test is negative), filter the resin and wash thoroughly with DMF and DCM to remove all excess reagents and byproducts. The peptide chain is now extended by one N-tert-Boc-cis-4-fluoro-L-proline residue.





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Caption: Cyclical workflow for Boc-SPPS incorporation.

## **Applications and Significance**

The unique properties of **N-tert-Boc-cis-4-fluoro-L-proline** make it a valuable tool for researchers.

• Enhanced Peptide Stability: The electron-withdrawing nature of the fluorine atom can stabilize the peptide backbone, influence the cis/trans isomerization of the prolyl amide bond, and enforce a specific pyrrolidine ring pucker.[1][2][3] This conformational constraint can lead to peptides with enhanced proteolytic stability and more defined secondary structures.



- Drug Development: Fluorination is a common strategy in medicinal chemistry to improve a
  drug candidate's metabolic stability, membrane permeability, and binding affinity. This
  building block allows for the site-specific introduction of fluorine into peptide-based
  therapeutics.[5] It has been used as an intermediate in the synthesis of DPP-4 inhibitors for
  studying type 2 diabetes.
- Biochemical Research: Peptides containing this analog are used to study protein folding, protein-protein interactions, and enzyme mechanisms.[5] The fluorine atom also serves as a sensitive reporter for <sup>19</sup>F NMR studies, allowing for detailed investigation of protein conformation and dynamics without the background noise of <sup>1</sup>H NMR.[1]

## Conclusion

**N-tert-Boc-cis-4-fluoro-L-proline** is a specialized chemical building block that offers researchers precise control over the conformational and physicochemical properties of peptides and peptidomimetics. Its straightforward integration into standard Boc-SPPS protocols, combined with the significant impact of fluorine substitution, ensures its continued relevance in the design of novel therapeutics and advanced biochemical probes. This guide provides the foundational data and protocols necessary for its effective utilization in a research setting.

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### References

- 1. researchgate.net [researchgate.net]
- 2. N-BOC-cis-4-fluoro-L-proline synthesis chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]



- 7. peptide.com [peptide.com]
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